molecular formula C21H22F2N4O B4720121 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B4720121
M. Wt: 384.4 g/mol
InChI Key: NFDMEABQBSMGAD-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole core, substituted with a piperidine moiety and difluorobenzamide groups. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine moiety: The benzimidazole intermediate is then reacted with 2-(1-piperidinyl)ethyl halide in the presence of a base such as potassium carbonate to form the desired piperidine-substituted benzimidazole.

    Attachment of the difluorobenzamide group: Finally, the piperidine-substituted benzimidazole is acylated with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluoro-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
  • 2,6-difluoro-N-{1-[2-(1-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
  • 2,6-difluoro-N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the piperidine moiety and difluorobenzamide groups enhances its binding affinity to molecular targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c22-15-7-6-8-16(23)19(15)20(28)25-21-24-17-9-2-3-10-18(17)27(21)14-13-26-11-4-1-5-12-26/h2-3,6-10H,1,4-5,11-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDMEABQBSMGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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